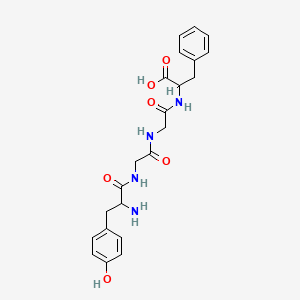![molecular formula C21H22O10 B12319206 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Ce composé appartient à la classe des flavonoïdes, connus pour leurs activités biologiques diverses et leurs bienfaits potentiels pour la santé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4H-1-Benzopyran-4-one, 2-(4-(bêta-D-glucopyranosyloxy)phényl)-2,3-dihydro-5,7-dihydroxy-, (2S)- implique plusieurs étapes. Une méthode courante consiste à isoler le composé de sources naturelles, comme l'écorce de Choerospondias axillaris . Le processus d'isolement implique généralement une extraction par solvant, suivie d'une purification chromatographique pour obtenir le composé pur.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une extraction à grande échelle à partir de matières végétales, suivie d'une purification à l'aide de techniques chromatographiques avancées. Alternativement, des voies de synthèse impliquant des réactions chimiques peuvent être optimisées pour une production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 4H-1-Benzopyran-4-one, 2-(4-(bêta-D-glucopyranosyloxy)phényl)-2,3-dihydro-5,7-dihydroxy-, (2S)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur le cycle benzopyrannique.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont optimisées en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d'origine.
Applications de la recherche scientifique
La 4H-1-Benzopyran-4-one, 2-(4-(bêta-D-glucopyranosyloxy)phényl)-2,3-dihydro-5,7-dihydroxy-, (2S)- a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude des flavonoïdes et de leurs propriétés chimiques.
Biologie : Enquête sur ses activités antioxydantes et anti-inflammatoires potentielles.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies, notamment le cancer et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de produits de santé naturels et de suppléments.
Mécanisme d'action
Le mécanisme d'action de la 4H-1-Benzopyran-4-one, 2-(4-(bêta-D-glucopyranosyloxy)phényl)-2,3-dihydro-5,7-dihydroxy-, (2S)- implique son interaction avec diverses cibles moléculaires et voies. Le composé est connu pour exercer ses effets par le biais de :
Activité antioxydante : Épuration des radicaux libres et réduction du stress oxydatif.
Activité anti-inflammatoire : Inhibition de la production de cytokines et d'enzymes pro-inflammatoires.
Cibles moléculaires : Interaction avec des protéines et des enzymes spécifiques impliquées dans les voies de signalisation cellulaire.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonoids and their chemical properties.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: Interacting with specific proteins and enzymes involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Naringénine : Une autre flavanone ayant des propriétés antioxydantes et anti-inflammatoires similaires.
Hespérétine : Un flavonoïde ayant des effets thérapeutiques potentiels dans les maladies cardiovasculaires.
Quercétine : Un flavonoïde bien connu ayant des activités biologiques diverses.
Unicité
La 4H-1-Benzopyran-4-one, 2-(4-(bêta-D-glucopyranosyloxy)phényl)-2,3-dihydro-5,7-dihydroxy-, (2S)- est unique en raison de sa structure et de son schéma de glycosylation spécifiques, qui peuvent contribuer à ses activités biologiques distinctes et à ses bienfaits potentiels pour la santé.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSYIXRWHRPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
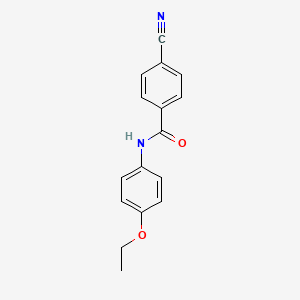
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
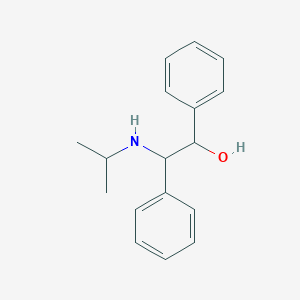
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)
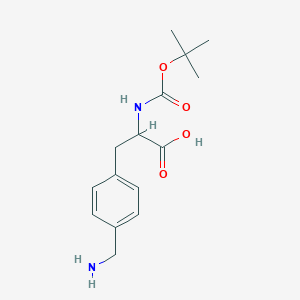


![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12319146.png)


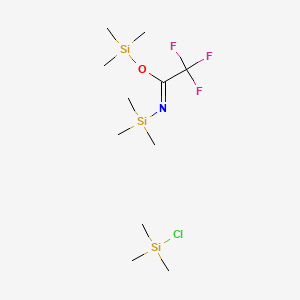
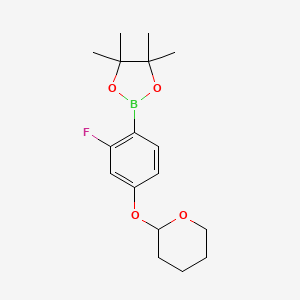
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
